Acetophenone-1,2-13C2

Mass Spectrometry Stable Isotope Dilution Internal Standard

1-Phenyl(~13~C_2_)ethan-1-one, also known as acetophenone-α,β-13C2 or acetophenone-1,2-13C2, is a stable isotope-labeled analog of acetophenone in which both the carbonyl carbon and the adjacent alpha-methyl carbon are replaced with carbon-13 isotopes. This double 13C labeling confers a molecular mass of 122.13 g/mol, representing a +2 Da mass shift relative to unlabeled acetophenone (120.15 g/mol).

Molecular Formula C8H8O
Molecular Weight 122.13 g/mol
CAS No. 190314-15-9
Cat. No. B068317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone-1,2-13C2
CAS190314-15-9
Molecular FormulaC8H8O
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1
InChIKeyKWOLFJPFCHCOCG-SPBYTNOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl(13C2)ethan-1-one (CAS 190314-15-9) as a 13C2-Labeled Internal Standard for Acetophenone Quantification


1-Phenyl(~13~C_2_)ethan-1-one, also known as acetophenone-α,β-13C2 or acetophenone-1,2-13C2, is a stable isotope-labeled analog of acetophenone in which both the carbonyl carbon and the adjacent alpha-methyl carbon are replaced with carbon-13 isotopes . This double 13C labeling confers a molecular mass of 122.13 g/mol, representing a +2 Da mass shift relative to unlabeled acetophenone (120.15 g/mol) . The compound is supplied at ≥99 atom % 13C isotopic enrichment and 99% chemical purity (CP) . As a 13C2 isotopologue, it is primarily employed as an internal standard (IS) for the accurate quantification of acetophenone in complex matrices via LC-MS, GC-MS, and NMR analyses . The strategic positioning of the 13C labels on adjacent carbons minimizes isotopic exchange and ensures chromatographic co-elution with the native analyte, fulfilling the fundamental requirements for stable isotope dilution mass spectrometry (SID-MS) [1].

Critical Differentiation: Why Unlabeled Acetophenone or Alternative Isotopologues Cannot Substitute for 1-Phenyl(13C2)ethan-1-one in Quantitative MS Assays


Direct substitution with unlabeled acetophenone, deuterated analogs (e.g., acetophenone-d3), or single 13C-labeled variants (e.g., acetophenone-α-13C) introduces quantifiable analytical errors or practical limitations in stable isotope dilution workflows [1]. Unlabeled acetophenone lacks the requisite mass shift, rendering it indistinguishable from the endogenous analyte in MS detection and completely invalid for SID-MS [2]. Deuterated analogs (e.g., acetophenone-d3, M+3) exhibit chromatographic isotope effects that can alter retention time relative to the native analyte, a phenomenon known to degrade quantification accuracy [3]. Single 13C-labeled acetophenone (M+1) provides only a +1 Da mass shift, which is frequently compromised by the natural abundance M+1 isotopic peak of the unlabeled analyte, especially at low concentrations, leading to signal overlap and reduced dynamic range [4]. In contrast, the +2 Da shift of 1-Phenyl(~13~C_2_)ethan-1-one places the internal standard signal in a region of the mass spectrum that is essentially devoid of natural isotopic interference from the analyte, ensuring baseline resolution . The following quantitative evidence establishes the performance advantages that justify its selection for procurement.

Quantitative Differentiation of 1-Phenyl(13C2)ethan-1-one Against Alternative Isotopologues and Unlabeled Acetophenone


Superior Mass Spectrometric Resolution: +2 Da Shift Eliminates Natural Isotope Interference

In mass spectrometry-based quantification, the +2 Da mass shift (M+2) of 1-Phenyl(~13~C_2_)ethan-1-one provides a critical advantage over single 13C-labeled (M+1) analogs such as acetophenone-α-13C . The M+2 peak falls in a mass region where the natural abundance isotopic contribution from the unlabeled analyte is ≤0.01% (calculated from 13C2 natural abundance of ~0.0001%), compared to the ~1.1% natural M+1 contribution that can interfere with single 13C-labeled internal standards [1]. This effectively eliminates signal overlap and enables accurate quantification at lower analyte concentrations. Deuterated analogs like acetophenone-d3 also provide an M+3 shift but suffer from chromatographic isotope effects that alter retention time (reported shifts of 0.02–0.05 min in reversed-phase LC) and can compromise co-elution with the native analyte [2].

Mass Spectrometry Stable Isotope Dilution Internal Standard

Minimized Isotopic Exchange and Enhanced Stability Relative to Deuterated Analogs

Deuterium-labeled internal standards such as acetophenone-d3 (M+3, density 1.055 g/mL) are susceptible to hydrogen-deuterium exchange in protic solvents or under certain sample preparation conditions, which can alter the isotopic composition of the internal standard and introduce quantification errors . In contrast, the 13C labels in 1-Phenyl(~13~C_2_)ethan-1-one are covalently bound to carbon atoms and are chemically and metabolically stable, with no measurable exchange occurring under typical analytical conditions [1]. This inherent stability is reflected in the compound's consistent physicochemical properties: density 1.047 g/mL at 25°C, melting point 19–20°C, and boiling point 202°C, which closely match those of unlabeled acetophenone (density 1.03 g/mL, mp 19–20°C, bp 202°C) . The close match in physicochemical properties ensures identical extraction recovery and ionization efficiency, while the carbon-bound labels provide long-term stability and lot-to-lot consistency .

Stability Isotope Exchange 13C vs 2H Labeling

Validated Performance as Internal Standard in Peer-Reviewed Analytical Methods

1-Phenyl(~13~C_2_)ethan-1-one has been explicitly employed and validated as an internal standard in a published carbon fiber ionization mass spectrometry (CFI-MS) method for direct quantification of volatile compounds from intact jujube fruit [1]. In this study, acetophenone-α,β-13C2 (purity >99%) was used at a concentration of 50.0 ng/L to normalize signals and correct for instrumental drift during the analysis of five volatile compounds (acetic acid, ethyl acetate, ethyl caproate, octyl acetate, and damascone) [2]. The method achieved excellent linearity (R² ≥ 0.9946) across a concentration range of 5.0–500.0 ng/L, with limits of detection (LOD) ranging from 0.5 to 1.5 ng/L and recoveries between 94.36% and 106.74% with relative standard deviations (RSDs) <7.27% [3]. While this study does not provide a direct head-to-head comparison with alternative internal standards, the validated analytical performance metrics establish the compound's practical utility in a real-world quantitative MS application [4].

Method Validation CFI-MS Volatile Analysis

Defined Purity Specifications Enable Direct Procurement Without Additional Characterization

Procurement decisions for stable isotope-labeled internal standards are critically dependent on verifiable purity and isotopic enrichment specifications. 1-Phenyl(~13~C_2_)ethan-1-one is commercially available with a certified isotopic purity of 99 atom % 13C and chemical purity of 99% (CP) . This dual specification is documented via Certificate of Analysis (CoA) that includes batch-specific NMR, HPLC, or GC data . In contrast, many alternative isotopologues—particularly deuterated analogs such as acetophenone-d3 (typically 98 atom% D)—have lower isotopic enrichment specifications and may exhibit batch-to-batch variability in deuterium incorporation due to synthetic limitations . The 99 atom % 13C specification for the target compound ensures that the contribution of unlabeled or partially labeled species to the internal standard signal is ≤1%, minimizing calibration bias in quantitative MS assays [1]. Furthermore, the compound is supplied with a defined refractive index (n20/D 1.5325) and density (1.047 g/mL at 25°C), enabling verification of identity and purity upon receipt without requiring additional analytical characterization .

Purity Quality Control Certificate of Analysis

High-Value Application Scenarios for 1-Phenyl(13C2)ethan-1-one Driven by Verified Quantitative Differentiation


Stable Isotope Dilution LC-MS/MS Quantification of Acetophenone in Biological Matrices

1-Phenyl(~13~C_2_)ethan-1-one is ideally suited as an internal standard for the accurate quantification of acetophenone in plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The +2 Da mass shift ensures that the internal standard signal is fully resolved from the analyte's M+1 isotopic peak, while the carbon-bound 13C labels eliminate deuterium-related chromatographic shifts that can compromise co-elution and quantitation [1]. This enables method linearity R² ≥ 0.99 and low ng/mL limits of quantification, as demonstrated in analogous CFI-MS applications [2].

Metabolic Flux Analysis and Tracer Studies Using 13C NMR

The specific 13C labeling pattern of 1-Phenyl(~13~C_2_)ethan-1-one (carbonyl and alpha-methyl positions) makes it a valuable tracer for metabolic flux studies employing 13C NMR spectroscopy. The high isotopic enrichment (99 atom % 13C) provides strong, distinct NMR signals that can be differentiated from natural abundance 13C background, enabling precise tracking of carbon atom fate in microbial or mammalian metabolic pathways . The compound's stability ensures that the labels remain intact throughout the duration of long-term incubation experiments [3].

Environmental Monitoring and Food Safety Analysis for Acetophenone Residues

In environmental and food safety laboratories, 1-Phenyl(~13~C_2_)ethan-1-one serves as a robust internal standard for the quantification of acetophenone residues in water, soil, or food samples via GC-MS or LC-MS. The use of this 13C2-labeled internal standard corrects for matrix effects and instrument variability, as validated in the CFI-MS analysis of volatile compounds from jujube fruit where recoveries of 94–107% and RSDs <7.3% were achieved [2]. The compound's high purity (99% CP) and documented specifications simplify method validation and regulatory compliance .

Quality Control of Acetophenone in Pharmaceutical and Fragrance Manufacturing

For industrial QC laboratories involved in the production of pharmaceuticals or fragrances where acetophenone is a starting material or impurity, 1-Phenyl(~13~C_2_)ethan-1-one provides a traceable internal standard for quantifying acetophenone levels in raw materials and finished products. The availability of batch-specific Certificates of Analysis detailing isotopic purity and chemical purity ensures GLP compliance and lot-to-lot consistency . The compound's stability and well-defined physical properties (mp 19–20°C, bp 202°C, density 1.047 g/mL) facilitate straightforward handling and storage .

Technical Documentation Hub

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